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Eniluracil-13C,15N2

Cat. No.: B588897
CAS No.: 1329556-69-5
M. Wt: 139.089
InChI Key: JOZGNYDSEBIJDH-TTXLGWKISA-N
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Description

Overview of Pyrimidine (B1678525) Biosynthesis and Catabolism Pathways

Pyrimidine metabolism is a critical biochemical process essential for the synthesis and breakdown of nucleotides, which are the fundamental building blocks of DNA and RNA. creative-proteomics.com Pyrimidine-derived nucleotides, including cytosine (C), uracil (B121893) (U), and thymine (B56734) (T), are indispensable for genetic replication, transcription, and cell division. creative-proteomics.com Cells can produce pyrimidines through two main routes: the de novo pathway and the salvage pathway. creative-proteomics.comnih.gov

The de novo synthesis pathway builds pyrimidine nucleotides from simple precursor molecules like bicarbonate, aspartate, and glutamine. creative-proteomics.com This energy-intensive process is tightly regulated to meet the cell's demand for nucleotides. creative-proteomics.com A key initial step is the formation of carbamoyl (B1232498) phosphate (B84403) from glutamine, CO₂, and ATP, catalyzed by the enzyme carbamoyl phosphate synthetase II (CPS II). creative-proteomics.com This is followed by a series of reactions that ultimately produce uridine (B1682114) monophosphate (UMP), the precursor for other pyrimidine nucleotides. nih.govslideshare.net

Conversely, pyrimidine catabolism, which primarily occurs in the liver, breaks down pyrimidine nucleotides into smaller, excretable or reusable components. creative-proteomics.com For instance, cytosine is first converted to uracil, which is then reduced to dihydrouracil (B119008) by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). creative-proteomics.com This is the initial and rate-limiting step in the degradation pathway. ontosight.aiwikipedia.org The pathway continues to break down dihydrouracil into β-alanine. portlandpress.combiorxiv.org

Role of Dihydropyrimidine Dehydrogenase (DPD) in Pyrimidine Degradation

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of pyrimidines, specifically breaking down uracil and thymine. ontosight.aicancernetwork.comuniprot.org This enzyme converts uracil and thymine into their dihydro forms, which are then further metabolized. ontosight.ai DPD's role is crucial for regulating the levels of these pyrimidines in the body and preventing the buildup of potentially toxic intermediates. ontosight.ai

The enzyme is encoded by the DPYD gene and is primarily active in the liver. ontosight.aicancergeneticslab.ca DPD's activity is a key factor in the metabolism of the chemotherapy drug 5-fluorouracil (B62378) (5-FU), as it breaks down over 80% of an administered dose into an inactive metabolite. cancernetwork.comacs.org Variations in DPD activity among individuals can significantly impact the efficacy and toxicity of fluoropyrimidine-based drugs. ontosight.aicancergeneticslab.ca

Eniluracil (B1684387) as a Uracil Analogue and Mechanism-Based Enzyme Inhibitor

Eniluracil, also known as 5-ethynyluracil, is a synthetic analogue of the natural pyrimidine uracil. ijopp.orgchemsrc.com It is classified as a mechanism-based, irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD). drugbank.comnih.govtandfonline.com This means that eniluracil binds to the active site of the DPD enzyme and, through the enzyme's own catalytic mechanism, forms a covalent bond that permanently inactivates it. tandfonline.comnih.gov

The primary function of eniluracil in a research and clinical context is to intentionally block the degradation of other pyrimidines, most notably the chemotherapeutic agent 5-fluorouracil (5-FU). drugbank.comontosight.ai By inhibiting DPD, eniluracil prevents the rapid breakdown of 5-FU, thereby increasing its concentration and prolonging its exposure to target cells. drugbank.comnih.govontosight.ai Eniluracil itself does not possess cytotoxic activity. acs.orgtandfonline.com

Significance of Stable Isotope Labeling (13C, 15N) in Biochemical and Analytical Research

Stable isotope labeling is a powerful technique used in various scientific fields, including biochemistry and analytical chemistry, to trace the fate of molecules in biological systems. chempep.comsilantes.com This method involves replacing atoms in a compound with their non-radioactive, "heavy" isotopes, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N). chempep.commedchemexpress.com These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by their increased mass using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.comalfa-chemistry.com

The key advantages of using stable isotopes are their safety, as they are not radioactive, and their ability to provide precise information on metabolic pathways, protein dynamics, and molecular interactions. chempep.commedchemexpress.com In metabolic research, feeding cells or organisms with substrates labeled with ¹³C and ¹⁵N allows researchers to track the incorporation of these isotopes into various metabolites, providing a detailed map of metabolic fluxes. alfa-chemistry.comf1000research.com In analytical chemistry, stable isotope-labeled compounds are frequently used as internal standards for the accurate quantification of unlabeled compounds in complex biological samples. caymanchem.com This is because the labeled standard behaves almost identically to the analyte during sample preparation and analysis, correcting for any loss or variation. washington.edu

Research Context and Utility of Eniluracil-13C,15N2

This compound is the stable isotope-labeled form of eniluracil, where specific carbon and nitrogen atoms in its pyrimidine ring have been replaced with their heavy isotopes, ¹³C and ¹⁵N, respectively. schd-shimadzu.com This labeling does not alter the chemical properties or the biological activity of the molecule. medchemexpress.com

The primary application of this compound is in analytical and pharmacokinetic studies, where it serves as an internal standard for the quantification of unlabeled eniluracil in biological matrices such as plasma. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry because it co-elutes with the unlabeled analyte and experiences similar ionization efficiency, leading to highly accurate and precise measurements.

Data Tables

Table 1: Key Enzymes in Pyrimidine Metabolism

Enzyme Function Pathway
Carbamoyl Phosphate Synthetase II (CPS II) Catalyzes the first committed step in de novo pyrimidine synthesis. creative-proteomics.com Biosynthesis
Dihydropyrimidine Dehydrogenase (DPD) The initial and rate-limiting enzyme in the catabolism of uracil and thymine. ontosight.aicancernetwork.com Catabolism
Uridine Phosphorylase-1 (UPP1) Reversibly converts uridine to uracil. biorxiv.org Catabolism

Table 2: Properties of Eniluracil and its Labeled Analogue

Compound Chemical Formula Key Feature Primary Use
Eniluracil C₆H₄N₂O₂ drugbank.com Irreversible inhibitor of DPD. drugbank.comnih.gov DPD inhibition to modulate fluoropyrimidine metabolism. ontosight.ai

Properties

CAS No.

1329556-69-5

Molecular Formula

C6H4N2O2

Molecular Weight

139.089

IUPAC Name

5-ethynyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10)/i6+1,7+1,8+1

InChI Key

JOZGNYDSEBIJDH-TTXLGWKISA-N

SMILES

C#CC1=CNC(=O)NC1=O

Synonyms

5-Ethynyl-2,4(1H,3H)-pyrimidinedione-13C,15N2;  5-Ethynyluracil-13C,15N2;  NSC 687296-13C,15N2; 

Origin of Product

United States

Chemical Synthesis and Isotopic Incorporation Strategies

Synthetic Routes for Eniluracil (B1684387) and Analogues

Eniluracil, known chemically as 5-ethynyluracil, is a derivative of the pyrimidine (B1678525) nucleobase, uracil (B121893). nih.gov Its synthesis and that of its analogues often employ modern organic chemistry reactions. A key step in the large-scale preparation of Eniluracil is the Sonogashira coupling reaction. scirp.org This palladium-catalyzed cross-coupling reaction is instrumental in forming the carbon-carbon triple bond at the 5-position of the uracil ring by reacting a halogenated uracil precursor with a suitable alkyne. scirp.org The development of such processes is crucial for producing the quantities needed for research and clinical investigations. scirp.org Analogues of Eniluracil can be synthesized by modifying this core structure or by using different starting materials in the initial steps of pyrimidine synthesis. cancernetwork.com

Methodologies for ¹³C and ¹⁵N Isotopic Labeling of Uracil Derivatives

The introduction of ¹³C and ¹⁵N isotopes into the uracil ring is essential for various research applications, particularly for studies using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. acs.orgnih.gov These isotopes serve as probes to investigate molecular structure, dynamics, and metabolic pathways. acs.orgresearchgate.netresearchgate.net

The strategic selection of isotopically enriched precursors is the foundation of synthesizing labeled uracil derivatives. nih.gov Different positions in the uracil ring can be labeled by choosing specific starting materials. A common and versatile approach allows for the selective placement of isotopes by using simple, commercially available labeled compounds. nih.govnih.gov

For the synthesis of Eniluracil-¹³C,¹⁵N₂, the nitrogen atoms at positions 1 and 3 are typically sourced from ¹⁵N-labeled urea (B33335) ([¹⁵N₂]-urea). nih.govnih.gov The carbon atoms can be selectively labeled using various precursors. For instance, ¹³C at position 6 can be introduced using potassium [¹³C]cyanide (K¹³CN), while ¹³C at positions 4 and 5 can be derived from ¹³C-labeled bromoacetic acid. nih.gov The table below summarizes the key precursors for isotopic labeling of the uracil core.

Isotope Position Labeled Precursor Reference
N1, N3[¹⁵N₂]Urea nih.govnih.gov
C2[¹³C,¹⁵N]Urea nih.gov
C4, C5[¹³C]Bromoacetic acid nih.gov
C6K[¹³C]N nih.gov

Chemo-enzymatic methods have also been developed, which combine chemical synthesis of the labeled nucleobase with enzymatic coupling to a ribose moiety, offering an efficient route to labeled nucleotides. nih.govru.nl

The synthesis of isotopically labeled uracil derivatives is a multi-step process. A well-established chemical synthesis route starts with precursors like potassium cyanide and 2-bromoacetic acid to form a cyano acetylurea (B1202565) intermediate. nih.gov This intermediate is then cyclized under reductive conditions, for example, using a palladium catalyst, to form the uracil ring. nih.govnih.gov By using the isotopically labeled precursors mentioned previously, specific ¹³C and ¹⁵N atoms are incorporated into the final uracil structure. nih.gov

Once the labeled uracil core, such as Uracil-¹,³¹⁵N₂, is synthesized, the final step to produce Eniluracil-¹³C,¹⁵N₂ involves the introduction of the ethynyl (B1212043) group at the C5 position, which may also carry a ¹³C label if required. This is typically achieved through a Sonogashira coupling of a 5-halouracil intermediate with a protected alkyne, followed by deprotection. scirp.org

Optimization of Yield and Purity in Isotope-Labeled Synthesis

Achieving high yield and purity is a critical challenge in the synthesis of isotopically labeled compounds due to the high cost of the starting materials. researchgate.net Research efforts have focused on optimizing reaction conditions to maximize efficiency. For instance, process development for the large-scale synthesis of Eniluracil has focused on optimizing the Sonogashira coupling step. scirp.org

Compared to total chemical synthesis, which can suffer from low yields, combined chemo-enzymatic approaches have been shown to produce labeled nucleotides with yields greater than 80%. nih.gov The optimization process also involves careful control of reaction parameters such as temperature and reaction time to prevent side reactions like the hydrolysis of cyano-functional groups in intermediates. oup.com Purification of the final product is often accomplished using techniques like preparative High-Performance Liquid Chromatography (HPLC) to ensure high purity. google.comgoogle.com

Spectroscopic Characterization of Isotopic Purity and Chemical Structure

After synthesis, rigorous characterization is necessary to confirm the chemical structure and verify the position and extent of isotopic labeling. Advanced spectroscopic methods, particularly NMR, are indispensable for this purpose. nih.gov

NMR spectroscopy is a powerful, non-destructive technique used to elucidate the structure of molecules. For isotopically labeled compounds like Eniluracil-¹³C,¹⁵N₂, a suite of NMR experiments is employed. ru.nloup.comcaymanchem.com

¹³C NMR: Carbon-13 NMR is used to verify the carbon skeleton. In the case of ¹³C-labeled compounds, the enhanced signal intensity at the labeled position confirms successful incorporation. acs.org The specific chemical shifts provide detailed information about the electronic environment of each carbon atom. ffhdj.com

¹⁵N NMR: Nitrogen-15 (B135050) NMR is particularly valuable for compounds like Eniluracil-¹³C,¹⁵N₂ as it directly probes the nitrogen atoms of the pyrimidine ring. nih.gov The use of ¹⁵N-enriched urea in the synthesis allows for clear signals in the ¹⁵N NMR spectrum, confirming the incorporation of the isotopes at the N1 and N3 positions. nih.gov

Multi-dimensional NMR techniques, such as ¹H-¹³C and ¹H-¹⁵N heteronuclear correlation experiments (HETCOR), are used to establish connectivity between different atoms, providing unambiguous assignment of NMR signals and confirming the final structure and isotopic purity of the synthesized compound. acs.orgnih.gov The analysis of NMR spectra for synthesized batches of Eniluracil has been reported to be consistent with their assigned structures. google.comepo.org

High-Resolution Mass Spectrometry for Isotopic Verification

Following the synthesis, it is imperative to confirm the successful incorporation of the isotopes and to determine the isotopic purity of the final compound. High-Resolution Mass Spectrometry (HRMS) is the analytical technique of choice for this purpose due to its ability to distinguish between ions with very small mass differences. almacgroup.com

The process of isotopic verification using HRMS typically involves the following:

Sample Analysis: The synthesized Eniluracil-13C,15N2 is dissolved in a suitable solvent and introduced into the mass spectrometer, often coupled with a liquid chromatography (LC) system to separate it from any impurities.

Mass-to-Charge Ratio (m/z) Determination: The HRMS instrument measures the precise mass-to-charge ratio of the molecular ion of the labeled compound. The expected molecular weight of this compound (C₅¹³CH₄¹⁵N₂O₂) is approximately 139.09 g/mol . schd-shimadzu.com

Isotopic Distribution Analysis: The mass spectrum will show a characteristic isotopic pattern. The most abundant peak will correspond to the molecule containing one ¹³C and two ¹⁵N atoms. However, due to the natural abundance of isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O), other smaller peaks corresponding to different isotopologues will also be present.

Isotopic Purity Calculation: By comparing the intensities of the peaks corresponding to the labeled and unlabeled species, the isotopic enrichment can be accurately calculated. almacgroup.com This process may involve correcting for the natural isotopic contributions from preceding peaks. scilit.com Advanced software can be used to analyze the data and provide a precise determination of isotopic purity.

A case study on a compound containing two ¹³C and two ¹⁵N atoms demonstrated that advances in time-of-flight (TOF) mass spectrometry provide the high resolution necessary to accurately quantify the labeled composition of such compounds. almacgroup.com

The table below illustrates the expected high-resolution mass spectrometry data for this compound, demonstrating how the isotopic enrichment is verified.

Isotopologue Molecular Formula Theoretical m/z Observed m/z (Example) Relative Abundance (%)
UnlabeledC₆H₄N₂O₂136.0273-< 1
LabeledC₅¹³CH₄¹⁵N₂O₂139.0302139.0305> 98

This rigorous analytical verification ensures the quality and reliability of the isotopically labeled compound for its intended applications in research.

Molecular and Biochemical Mechanisms of Dpd Inhibition by Eniluracil

Irreversible Inactivation Kinetics and Mechanism-Based Inhibition

Eniluracil (B1684387) functions as a mechanism-based inhibitor, or "suicide inhibitor," of DPD. This means the enzyme itself converts eniluracil into a reactive species that then irreversibly binds to and inactivates the enzyme. The process begins when DPD, in the presence of its cofactor NADPH, reduces the 5-6 double bond of eniluracil. This reduction generates a highly reactive intermediate.

This intermediate, a C6-nitromethane aci-anion, subsequently attacks the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site. Specifically, the intermediate forms a covalent adduct with the N(5) position of the FAD cofactor. This covalent bond formation is essentially irreversible, leading to the permanent inactivation of the DPD enzyme molecule.

The kinetics of this inactivation are time-dependent and follow a pseudo-first-order process. Research has demonstrated that for every molecule of active DPD, approximately 1.1 to 1.4 molecules of eniluracil are required for complete inactivation, a ratio close to 1:1. This near-stoichiometric inactivation highlights the high efficiency of eniluracil as a DPD inhibitor. The inactivation process is also dependent on the presence of the NADPH cofactor, which is essential for the initial reductive step.

Enzymatic Assays for DPD Activity Assessment (In Vitro and Ex Vivo)

The inhibitory effect of eniluracil on DPD activity is quantified using various enzymatic assays. These assays are crucial for determining the potency of the inhibitor and understanding its interaction with the enzyme both in controlled laboratory settings (in vitro) and in biological samples (ex vivo). A common method involves monitoring the catabolism of the natural DPD substrate, thymine (B56734), or the chemotherapy drug 5-FU, into their respective dihydro- forms. The rate of this reaction can be measured using spectrophotometry by tracking the decrease in absorbance at specific wavelengths corresponding to the consumption of NADPH.

Analysis of substrate binding and product formation is central to these assays. High-performance liquid chromatography (HPLC) is frequently employed to separate and quantify the substrate (e.g., 5-FU) and the product (dihydrofluorouracil, DHFU). By measuring the decrease in substrate concentration and the corresponding increase in product concentration over time in the presence and absence of eniluracil, a clear picture of DPD inhibition emerges. Isotopically labeled compounds like Eniluracil-13C,15N2, along with labeled substrates, can be used in conjunction with mass spectrometry for highly sensitive and specific quantification in complex biological matrices.

The potency of an irreversible inhibitor like eniluracil is often described by its inhibition constant (Ki) and its maximal rate of inactivation (k_inact). The Ki value represents the concentration of the inhibitor required to achieve half-maximal inactivation rate, indicating the initial affinity of the inhibitor for the enzyme. For eniluracil, the Ki for human DPD has been reported to be approximately 0.6 µM. The k_inact value reflects the maximum rate at which the enzyme is inactivated once the inhibitor is bound. These parameters are critical for comparing the potency of different inhibitors and understanding their biochemical efficacy.

Table 1: Kinetic Parameters of Eniluracil Inhibition of Human DPD

ParameterReported ValueDescription
Ki ~0.6 µMConcentration for half-maximal rate of inactivation.
k_inact ~0.18 min⁻¹Maximal rate of enzyme inactivation.
Inactivation Stoichiometry ~1.1 - 1.4Molecules of eniluracil per molecule of DPD for inactivation.

Structural Basis of Eniluracil-DPD Interaction

Understanding the three-dimensional structure of the DPD enzyme and how eniluracil binds to its active site provides a clear rationale for its potent and specific inhibitory activity.

Structural studies, primarily through X-ray crystallography, have been instrumental in elucidating the interaction between eniluracil and DPD. These studies have confirmed the formation of a covalent bond between the processed eniluracil molecule and the FAD cofactor within the enzyme's active site. The crystal structure of the DPD-eniluracil complex reveals that the inhibitor binds in the same active site as the natural substrate, uracil (B121893). This competitive binding is the first step before the mechanism-based inactivation occurs. The 5-bromo substituent of eniluracil is believed to enhance its potency by increasing the electrophilicity of the C6 position, thereby facilitating the nucleophilic attack that initiates the inactivation sequence.

Upon binding of eniluracil to the DPD active site, specific conformational changes are induced within the enzyme. A key structural feature of DPD is a mobile loop, often referred to as the "active site loop". In the absence of a ligand, this loop is typically in an open conformation. However, upon the binding of a substrate or an inhibitor like eniluracil, this loop closes over the active site. This "closing" motion sequesters the inhibitor within the active site, positioning it optimally for the enzymatic reaction—in this case, the reductive step that leads to the formation of the reactive intermediate and subsequent irreversible inactivation. This induced-fit mechanism ensures high specificity and contributes to the efficiency of the inactivation process.

Cellular and Subcellular Effects on Pyrimidine (B1678525) Catabolism

The primary mechanism of Eniluracil's action is the irreversible inactivation of DPD, the rate-limiting enzyme in the catabolism of pyrimidine bases such as uracil and thymine. This inhibition sets off a cascade of cellular and subcellular events, fundamentally altering the landscape of pyrimidine metabolism.

Modulation of Endogenous Uracil Levels in Biological Systems

The most direct and measurable consequence of DPD inhibition by Eniluracil is a dramatic increase in the concentration of endogenous uracil in various biological fluids and tissues. In clinical studies involving patients with colorectal cancer, the administration of Eniluracil led to a striking elevation in plasma uracil levels. Pre-treatment plasma uracil concentrations were typically low, with a median of less than 0.2 micromol/L. Following treatment with Eniluracil, this level surged to a median of 27.76 micromol/L, demonstrating the potent and systemic effect of DPD inactivation. nih.gov This profound increase is a direct result of blocking the primary route of uracil degradation.

This modulation of uracil levels is not confined to the plasma. Studies have shown that the effects are systemic, with DPD activity being completely inactivated in both peripheral blood mononuclear cells and colorectal tumor tissue after Eniluracil administration. nih.gov This widespread inhibition ensures that the accumulation of uracil is a whole-body phenomenon, impacting various tissues and cellular compartments. The marked increase in urinary excretion of uracil, approximately a 34-fold rise, further corroborates the systemic blockade of pyrimidine catabolism.

The following table summarizes the observed changes in plasma uracil concentrations following Eniluracil treatment in patients with colorectal cancer.

ParameterPre-Eniluracil TreatmentPost-Eniluracil Treatment
Median Plasma Uracil Concentration (µmol/L)< 0.227.76

Impact on Pyrimidine Pathway Flux in Cell Lines and Preclinical Models

The inhibition of DPD by Eniluracil significantly redirects the flow of metabolites within the pyrimidine pathway. By blocking the catabolic route, Eniluracil forces a greater proportion of pyrimidine bases, including the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), towards the anabolic pathways. This shift has been observed to enhance the cytotoxicity of 5-FU in various cancer cell lines by one- to five-fold compared to treatment with 5-FU alone. nih.gov This enhancement is attributed to the increased formation of active 5-FU metabolites that disrupt DNA and RNA synthesis in cancer cells.

In preclinical models, the impact of Eniluracil on pyrimidine pathway flux is evident in the altered pharmacokinetics of 5-FU. In the absence of Eniluracil, 5-FU is rapidly catabolized. However, when co-administered with Eniluracil, the breakdown of 5-FU is substantially slowed, leading to prolonged exposure of tumor cells to the drug. drugbank.com This alteration in metabolic flux is a key strategy to improve the therapeutic efficacy of 5-FU.

While direct quantitative data on the flux of all pyrimidine pathway intermediates following Eniluracil treatment is limited, the profound DPD inactivation and the significant enhancement of 5-FU's anticancer effects in cellular and preclinical models strongly indicate a major redirection of pyrimidine metabolism from catabolism towards anabolism. This fundamental shift in pathway flux underscores the significant biochemical modulation exerted by Eniluracil.

Advanced Analytical Applications of Eniluracil 13c,15n2

Quantitative Mass Spectrometry (MS) in Metabolic Profiling

Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry. Eniluracil-¹³C,¹⁵N₂ and related labeled pyrimidines are leveraged to ensure high precision and accuracy in the measurement of key metabolites in complex biological samples.

The development of robust analytical methods for quantifying pyrimidines is essential for clinical and research applications. Eniluracil-¹³C,¹⁵N₂, a uracil (B121893) analogue, is designed for use in such pharmaceutical applications. schd-shimadzu.com Stable isotope-labeled internal standards are ideal for quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization behavior effectively corrects for sample loss and matrix-induced signal suppression or enhancement.

In practice, analytical methods often utilize stable isotope-labeled versions of the specific analytes being measured. For instance, in the analysis of pyrimidine (B1678525) metabolism, isotope-labeled uracil (¹³C₄, ¹⁵N₂) and 5,6-dihydrouracil (¹³C₄, ¹⁵N₂) have been successfully used as internal standards for quantifying their respective unlabeled and labeled counterparts in plasma and urine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov Similarly, gas chromatography-mass spectrometry (GC-MS) methods have employed [¹⁵N₂]uracil to create calibration standards for measuring endogenous uracil in human plasma. researchgate.net The use of these labeled compounds allows for the reliable quantification of analytes, even when they are present at low endogenous concentrations. researchgate.net

For any quantitative bioanalytical method to be considered reliable, it must undergo rigorous validation in accordance with regulatory guidelines. researchgate.netnih.gov This process establishes the method's performance characteristics, including its precision, accuracy, and sensitivity in the specific biological matrix being tested, such as human plasma. researchgate.netnih.gov

Studies utilizing stable isotope-labeled pyrimidines as internal standards demonstrate excellent performance. For example, an LC-MS/MS method for uracil and dihydrouracil (B119008) reported high accuracy and precision. researchgate.net The measurement accuracy was found to be between 98.8% and 108.2%, with inter-assay precision from 4.3% to 7.3% and intra-assay precision from 3.4% to 6.1%. researchgate.net The limit of quantification (LOQ), which is the lowest concentration that can be measured with acceptable precision and accuracy, was established at 5 ng/mL for uracil and 10 ng/mL for dihydrouracil. researchgate.net Another study reported an LOQ of 5 ng/mL for both ¹³C-uracil and ¹³C-dihydrouracil in plasma, with precision better than 15% and accuracy within ±15% at all concentrations except the LOQ. nih.gov The high recovery rates, such as 83–105% for labeled uracil from human plasma, further underscore the robustness of these methods. nih.gov

The table below summarizes key validation parameters from a representative LC-MS/MS method using stable isotope-labeled internal standards for pyrimidine analysis in human plasma. nih.govresearchgate.net

ParameterAnalyteFindingSource
Linearity Range Uracil5–250 ng/mL nih.govresearchgate.net
Dihydrouracil10–400 ng/mL nih.govresearchgate.net
Limit of Quantification (LOQ) Uracil5 ng/mL nih.govresearchgate.net
Dihydrouracil10 ng/mL researchgate.net
Accuracy Uracil & Dihydrouracil98.8–108.2% researchgate.net
Intra-Assay Precision (CV) Uracil & Dihydrouracil3.4–6.1% researchgate.net
Inter-Assay Precision (CV) Uracil & Dihydrouracil4.3–7.3% researchgate.net
Extraction Recovery ¹³C₄,¹⁵N₂-Uracil83–105% nih.gov
¹³C₄,¹⁵N₂-Dihydrouracil56–74% nih.gov

This table is interactive. Click on the headers to sort the data.

A primary application of methods using internal standards like Eniluracil-¹³C,¹⁵N₂ is the precise measurement of endogenous pyrimidine metabolites, particularly uracil and its breakdown product, dihydrouracil. nih.govresearchgate.net The levels of these metabolites in plasma or urine are direct indicators of the activity of key enzymes in the pyrimidine catabolic pathway, such as dihydropyrimidine (B8664642) dehydrogenase (DPD). researchgate.net Accurate quantification is critical because DPD deficiency can lead to severe toxicity in patients treated with fluoropyrimidine-based chemotherapy agents like 5-fluorouracil (B62378). researchgate.net

By using LC-MS/MS or GC-MS with stable isotope-labeled internal standards, researchers can reliably determine the concentrations of uracil and dihydrouracil in patient samples. nih.govresearchgate.netresearchgate.net This allows for the assessment of an individual's metabolic phenotype, which can help tailor therapeutic strategies and prevent adverse drug reactions. nih.gov

Nuclear Magnetic Resonance (NMR) Applications in Chemical Biology

The incorporation of ¹³C and ¹⁵N isotopes into eniluracil (B1684387) also enables its use in Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying molecular structure, dynamics, and interactions at an atomic level.

The ¹³C and ¹⁵N nuclei possess a nuclear spin, making them NMR-active. While natural abundance of ¹³C is low (~1.1%) and that of ¹⁵N is even lower (~0.37%), isotopic enrichment to nearly 100% in Eniluracil-¹³C,¹⁵N₂ makes these specific atoms readily detectable. nih.govnih.gov One-dimensional (1D) ¹³C and ¹⁵N NMR spectra can be acquired to observe signals exclusively from the labeled positions within the molecule. researchgate.net This provides a background-free window to observe the compound and its metabolic products directly within complex biological mixtures. nih.gov

Furthermore, advanced NMR techniques can significantly enhance the sensitivity of detection. For instance, parahydrogen-induced polarization (PHIP) can be used to dramatically increase the NMR signal of labeled nuclei. chemrxiv.org In one study, this method achieved a remarkable 17,100-fold enhancement of the ¹⁵N signal of [¹³C, ¹⁵N₂]-urea, demonstrating the potential to detect labeled metabolites at very low concentrations. chemrxiv.org Such sensitivity is crucial for tracking metabolic intermediates that may be present only transiently or in small amounts.

Stable isotope tracers are fundamental tools for mapping metabolic networks and understanding enzyme mechanisms. nih.govnih.gov When a ¹³C,¹⁵N-labeled compound like eniluracil is introduced into a cellular system, the heavy isotopes act as a tag that can be followed as the molecule is processed by enzymes. nih.gov By using mass spectrometry or NMR to analyze metabolites over time, researchers can identify which downstream compounds become labeled, thereby tracing the flow of atoms through a specific metabolic pathway. nih.gov

This approach, known as metabolic flux analysis or tracer fate detection, provides more than just qualitative pathway identification; it allows for the quantification of the rates (fluxes) of metabolic reactions. nih.govnih.gov The choice of a specific isotopic tracer is critical, as different labeling patterns provide varying degrees of precision for estimating fluxes through different pathways, such as glycolysis or the tricarboxylic acid (TCA) cycle. nih.gov By observing the transformation of Eniluracil-¹³C,¹⁵N₂ into its metabolites, one can gain detailed insights into the mechanisms of the enzymes involved in pyrimidine metabolism and how these pathways are regulated within the cell.

Solution-State NMR for Structural and Dynamic Studies of Biomolecular Interactions

While direct studies utilizing Eniluracil-13C,15N2 in solution-state NMR are not extensively documented in publicly available literature, the principles of using isotopically labeled small molecules to probe biomolecular interactions are well-established. researchgate.netnih.govresearchgate.netnih.gov The incorporation of ¹³C and ¹⁵N into the Eniluracil structure would provide researchers with a sensitive probe to investigate its interaction with its target enzyme, DPD, at an atomic level.

Solution-state NMR spectroscopy is a powerful technique for elucidating the three-dimensional structures and dynamics of proteins and their complexes with ligands in a near-physiological environment. nih.gov By labeling Eniluracil, researchers can overcome challenges associated with observing the ligand itself, which is often in a much lower concentration than the biomolecule it binds to.

The ¹³C and ¹⁵N nuclei in this compound would act as specific reporters. Changes in their chemical shifts upon binding to DPD would provide precise information about the binding interface and the conformational changes induced in both the ligand and the enzyme. researchgate.net This is particularly crucial for understanding the mechanism-based inactivation of DPD by Eniluracil, where a covalent bond is formed between the drug and the enzyme. cancernetwork.com

Furthermore, advanced NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to map the binding site and determine the orientation of this compound within the active site of DPD. The dynamic aspects of this interaction, including the kinetics of binding and the conformational flexibility of the complex, could also be investigated, providing a comprehensive picture of the inactivation process. researchgate.netnih.gov

Table 1: Potential Solution-State NMR Applications of this compound for Studying DPD Interaction

NMR ApplicationInformation Gained
Chemical Shift PerturbationIdentification of the binding site on DPD and conformational changes upon binding.
Nuclear Overhauser Effect (NOE) AnalysisDetermination of the three-dimensional structure of the Eniluracil-DPD complex.
Relaxation Dispersion NMRCharacterization of the dynamics and kinetics of the binding and inactivation process.
Isotope-Edited FilteringSelective observation of the labeled Eniluracil to study its behavior when bound to the large DPD enzyme.

Preclinical Research Methodologies Utilizing this compound

The use of isotopically labeled compounds is a cornerstone of modern preclinical research, enabling precise quantification and tracing of metabolic pathways. This compound offers significant advantages in studies aimed at understanding its pharmacological effects.

Controlled Modulation of DPD Activity in In Vitro Systems

In vitro systems, such as cell lines with varying levels of DPD expression, are fundamental for studying the efficacy of DPD inhibitors. cancernetwork.com Eniluracil has been shown to enhance the cytotoxicity of 5-fluorouracil (5-FU) in cell lines with high basal DPD activity. cancernetwork.com The use of this compound in such systems would allow for the precise quantification of its uptake and the extent of DPD inactivation using mass spectrometry-based techniques.

By tracing the labeled Eniluracil, researchers can accurately determine the concentration required for complete DPD inactivation in different cell types. This information is critical for optimizing its use as a modulator of fluoropyrimidine chemotherapy. A study on colorectal tumors provided definitive evidence that Eniluracil completely inactivates DPD activity. nih.gov The use of a labeled version would further refine such investigations by enabling a more direct measurement of the inhibitor's fate within the cells.

Pharmacodynamic Studies in Animal Models for Enzyme Inactivation

Animal models are indispensable for evaluating the in vivo effects of drug candidates. Preclinical studies in rodent tumor models have demonstrated that pretreatment with Eniluracil significantly increases the bioavailability and antitumor efficacy of oral 5-FU. cancernetwork.com Eniluracil is a potent, mechanism-based, irreversible inactivator of DPD. caymanchem.comsnmjournals.orgmedchemexpress.com

The use of this compound in these animal models would facilitate detailed pharmacodynamic studies. By analyzing tissue and plasma samples, researchers can track the distribution of the labeled compound and correlate it with the level of DPD inactivation in various organs, including tumors and normal tissues. This allows for a precise determination of the dose-response relationship for DPD inactivation. One study showed that in rats bearing colorectal tumors, excess Eniluracil could diminish the antitumor activity of 5-FU, highlighting the importance of precise dosing. fennecpharma.com

Table 2: Findings from Preclinical Pharmacodynamic Studies of Eniluracil

Animal ModelKey FindingImplicationReference
Rodent Tumor ModelsEniluracil pretreatment significantly increased the bioavailability and antitumor efficacy of oral 5-FU.Supports the combination therapy of Eniluracil and 5-FU. cancernetwork.com
Rats with Ward Colorectal CarcinomaExcess Eniluracil (5-fold excess to 5-FU) significantly diminished the antitumor activity of 5-FU.Demonstrates the critical importance of the Eniluracil to 5-FU dose ratio for optimal efficacy. fennecpharma.comaacrjournals.org
RatsThe dose of Eniluracil required to inactivate DPD in the brain is 6-fold higher than in non-nervous tissues.Highlights tissue-specific differences in DPD inactivation. fennecpharma.com

Investigation of Metabolic Shifting in Preclinical Models with Labeled Compounds

A primary function of Eniluracil is to shift the metabolism of 5-FU away from catabolism and towards anabolic, therapeutically active pathways. aacrjournals.org Studies using radiolabeled [¹⁸F]5-FU in combination with Eniluracil in rat models have vividly demonstrated this metabolic shift. snmjournals.orgsnmjournals.org In the absence of Eniluracil, a significant portion of the radioactivity in tumors was attributed to catabolites. snmjournals.orgsnmjournals.org However, when pretreated with Eniluracil, the prevalent radiolabeled species in the tumor were 5-FU and its therapeutically active anabolites. snmjournals.orgsnmjournals.org

The use of this compound in conjunction with labeled 5-FU (e.g., ¹³C or ¹⁵N labeled) would allow for a comprehensive and simultaneous analysis of the pharmacokinetics and metabolic fate of both the modulator and the anticancer drug. This dual-labeling approach, analyzed by techniques like liquid chromatography-mass spectrometry (LC-MS), would provide a highly detailed picture of how Eniluracil influences the metabolic pathways of 5-FU in different tissues. This can confirm that the therapeutic enhancement is due to the intended mechanism of DPD inactivation and subsequent metabolic redirection. snmjournals.orgsnmjournals.org

Emerging Research Directions and Methodological Advancements

Rational Design of Next-Generation DPD Inhibitors Based on Eniluracil (B1684387) Scaffold

The development of eniluracil as a mechanism-based inactivator of DPD has paved the way for the rational design of new and improved inhibitors. researchgate.net Eniluracil itself is a uracil (B121893) analogue featuring an ethynyl (B1212043) group at the C5 position. cancernetwork.com Its inhibitory action is highly specific as it requires catalytic activation by the target enzyme, DPD. researchgate.net This process leads to the formation of a covalent bond with the enzyme, causing its irreversible inactivation. researchgate.net This high specificity minimizes off-target effects, a desirable trait for any therapeutic agent. researchgate.net

Researchers are now utilizing the eniluracil scaffold to develop next-generation DPD inhibitors with potentially enhanced properties. The goal is to create compounds that not only effectively inhibit DPD but may also possess other advantageous characteristics, such as improved metabolic stability or the ability to overcome resistance mechanisms. bohrium.com One such avenue of exploration involves dual-target inhibitors, such as TAS-114, which inhibits both DPD and dUTPase, offering a multi-pronged approach to enhancing fluoropyrimidine efficacy.

The design of these novel inhibitors often involves computational modeling and structure-activity relationship (SAR) studies to predict how modifications to the eniluracil structure will affect its binding affinity and inhibitory potency. This data-driven approach accelerates the discovery of new drug candidates. mdpi.com

Application of Eniluracil-13C,15N2 in Systems Biology and Metabolic Flux Analysis

Stable isotope tracing is a powerful technique in systems biology and metabolic flux analysis, providing a dynamic view of metabolic pathways. creative-proteomics.combitesizebio.com this compound, with its incorporated heavy isotopes of carbon and nitrogen, serves as an invaluable tracer in these studies. bitesizebio.commdpi.com When introduced into a biological system, the labeled eniluracil can be tracked as it interacts with DPD and other potential metabolic pathways.

Metabolic flux analysis using isotopically labeled compounds allows researchers to quantify the flow of metabolites through various biochemical networks. creative-proteomics.com In the context of cancer research, this can reveal how tumor cells reprogram their metabolism to support rapid growth and proliferation. By using this compound, scientists can precisely measure the extent of DPD inhibition and its downstream effects on pyrimidine (B1678525) metabolism.

The use of dual-labeled compounds like this compound is particularly advantageous as it allows for the simultaneous tracking of both carbon and nitrogen atoms, providing a more comprehensive picture of metabolic transformations. mdpi.com This level of detail is crucial for building accurate computational models of metabolic networks and for identifying novel drug targets. creative-proteomics.com

Application AreaUtility of this compound
Systems Biology Tracing metabolic pathways and understanding network dynamics.
Metabolic Flux Analysis Quantifying the rate of metabolic reactions and pathway utilization.
Pharmacokinetic Studies Serving as an internal standard for accurate quantification of unlabeled eniluracil.

High-Throughput Screening Methodologies for DPD Modulators

Identifying new modulators of DPD activity is crucial for personalizing fluoropyrimidine-based cancer therapies. High-throughput screening (HTS) assays are essential for rapidly evaluating large libraries of chemical compounds for their ability to inhibit or enhance DPD activity. google.com

Several HTS methods have been developed to screen for DPD modulators. These assays can be broadly categorized as either phenotypic or genotypic. Phenotypic assays directly measure DPD enzyme activity or the levels of its substrates and products. nih.gov For instance, measuring the ratio of uracil to dihydrouracil (B119008) in plasma can serve as a surrogate marker for DPD activity. researchgate.net Genotypic screening, on the other hand, identifies genetic variations in the DPYD gene that are known to affect enzyme function. eviq.org.au

Recent advancements in analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the development of highly sensitive and specific HTS assays for DPD modulators. researchgate.net These methods can be automated to screen thousands of compounds in a short period, significantly accelerating the drug discovery process.

Exploration of Eniluracil's Potential Beyond DPD Inhibition in Fundamental Biochemical Processes

While the primary recognized function of eniluracil is the irreversible inhibition of DPD, its chemical structure suggests potential for other biochemical interactions. medchemexpress.com The presence of an alkyne group in the eniluracil molecule makes it a suitable reagent for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.com This highly efficient and specific reaction allows for the covalent ligation of eniluracil to molecules containing an azide (B81097) group.

This "clickability" opens up possibilities for using eniluracil as a chemical probe to study various biological processes. For example, it could be used to label and identify other proteins that may interact with eniluracil, potentially uncovering novel off-target effects or secondary mechanisms of action. Further research in this area could expand the utility of the eniluracil scaffold beyond its current application as a DPD inhibitor.

Development of Novel Analytical Probes Using this compound for Enzymatic Studies

The isotopically labeled compound this compound is a powerful tool for developing novel analytical probes for enzymatic studies. schd-shimadzu.com Its primary application in this context is as an internal standard in mass spectrometry-based assays. researchgate.net By adding a known amount of this compound to a biological sample, researchers can accurately quantify the concentration of unlabeled eniluracil and its metabolites, correcting for variations in sample preparation and instrument response.

The use of stable isotope-labeled internal standards is considered the gold standard for quantitative bioanalysis due to its high precision and accuracy. researchgate.net This is particularly important in clinical studies where precise measurements of drug concentrations are essential for understanding pharmacokinetics and pharmacodynamics. nih.gov

Furthermore, this compound can be used to study the kinetics of DPD inhibition in detail. By monitoring the rate of covalent adduction of the labeled eniluracil to the enzyme, researchers can gain insights into the mechanism of inactivation and the factors that influence its efficiency.

Future Methodological Innovations in Isotope-Labeled Compound Synthesis and Analysis

The field of isotope labeling is continuously advancing, with ongoing innovations in both the synthesis and analysis of labeled compounds. researchgate.net These advancements are making it easier and more cost-effective to produce a wider range of isotopically labeled molecules with high purity and specific labeling patterns. acs.org

Recent developments in synthetic chemistry have led to more efficient methods for introducing stable isotopes like 13C and 15N into complex organic molecules. researchgate.netacs.org These methods often involve chemoenzymatic approaches that combine the selectivity of enzymes with the versatility of chemical synthesis. ru.nl

Q & A

Basic Research Questions

Q. How is Eniluracil-13C,15N2 characterized to confirm isotopic labeling and purity in experimental settings?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H, 13C, and 15N NMR) to verify isotopic incorporation and structural integrity. Mass spectrometry (MS) can quantify isotopic enrichment and detect impurities. For example, 15N-labeled compounds require analysis of isotopic enrichment ratios (e.g., 98% purity) to ensure accurate metabolic tracing .
  • Key Considerations : Cross-reference spectral data with unlabeled Eniluracil to confirm labeling specificity. Purity thresholds (>98%) should be validated via high-performance liquid chromatography (HPLC) or COA (Certificate of Analysis) documentation .

Q. What protocols are recommended for synthesizing this compound to ensure reproducibility?

  • Methodology : Follow stepwise isotopic incorporation using 13C- and 15N-enriched precursors under controlled reaction conditions (e.g., reflux in trifluoroacetic acid). Detailed synthetic steps, including reaction times and purification methods (e.g., column chromatography), must be documented to enable replication .
  • Validation : Confirm product identity via melting point analysis, NMR, and MS. For novel syntheses, include full experimental details in supplementary materials to comply with journal guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in nitrogen tracking when using this compound in metabolic studies?

  • Methodology : Implement dual isotopic tracing (e.g., 13C for carbon pathways and 15N for nitrogen metabolism) coupled with liquid chromatography-tandem MS (LC-MS/MS) to differentiate metabolic byproducts. Contamination checks for 15N-labeled ammonium/nitrate in commercial 15N2 gas are critical to avoid false positives .
  • Troubleshooting : Use gas chromatography-mass spectrometry (GC-MS) or acid traps to pre-purify 15N2 gas. Continuously monitor 15NH4+ levels during experiments to detect contamination dynamically .

Q. What experimental designs minimize isotopic dilution effects in pharmacokinetic studies of this compound?

  • Methodology : Optimize dosing regimens using tracer kinetic models (e.g., compartmental analysis) to account for isotopic dilution. Administer the compound in controlled biological matrices (e.g., plasma or tissue homogenates) and quantify isotopic ratios via isotope ratio MS (IRMS) .
  • Validation : Compare results with unlabeled Eniluracil controls to assess interference. Report dilution factors and detection limits in supplementary datasets .

Q. How can researchers validate nitrogen fixation assays involving this compound in environmental samples?

  • Methodology : Combine acetylene reduction assays (ARA) with 15N2 tracer methods to cross-validate fixation rates. Address methodological limitations (e.g., ARA overestimates rates due to electron diversion) by calibrating against 15N incorporation data .
  • Data Analysis : Use meta-analysis frameworks to reconcile discrepancies between methods. Report temporal variations in fixation rates due to physiological shifts in microbial communities .

Methodological Best Practices

Q. What quality control measures are essential for 15N2 gas used in this compound experiments?

  • Protocol : Pre-treat 15N2 gas with molecular sieves or commercial scrubbers to remove contaminants (e.g., 15NH3, 15NOx). Validate gas purity via IRMS or chemiluminescence detectors before use .
  • Documentation : Include batch-specific COA data for 15N2 in supplementary materials. For critical studies, replicate experiments using gas from multiple suppliers .

Q. How should researchers structure publications to ensure reproducibility of this compound studies?

  • Guidelines : Adhere to journal requirements for experimental sections (e.g., Beilstein Journal of Organic Chemistry). Describe synthesis, characterization, and analytical methods in sufficient detail for replication. Use supporting information for extensive datasets or spectral proofs .
  • Ethical Compliance : Cite primary literature for known compounds and disclose all conflicts of interest. Acknowledge funding sources and technical contributors in the "Acknowledgments" section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.